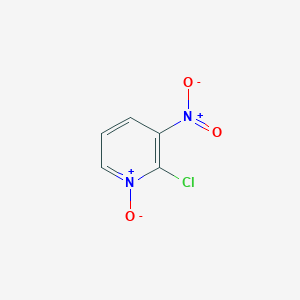

2-Chloro-3-nitropyridine N-oxide

Katalognummer B180714

Molekulargewicht: 174.54 g/mol

InChI-Schlüssel: WNCNZEROUQXMEE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05597826

Procedure details

2-Chloro-3-nitropyridine (0.69 g, 4.35 mmol) was chilled to 0° C. and trifluoroacetic acid (9 mL) was slowly added followed by 30% hydrogen peroxide (1 mL). The solution was warmed to 70° C. for 1.5 hours, cooled to 0° C. and excess peroxide was decomposed by dropwise addition of dimethylsulfide (1 mL) and stirring 0.5 hours. The reaction was concentrated at reduced pressure onto silica gel and flash chromatographed (1×3 inches). Elution proceeded as follows: 50% ethyl acetate/hexane (175 mL), nil; 75% ethyl acetate/hexane (175 mL), 0.589 g (77%) of 2-chloro-3-nitropyridine-N-oxide as an orange solid suitable for use without further purification. A sample recrystallized from ethyl acetate/hexane had mp 98°-100° C. Analysis calculated for C5H3ClN2O3 : C, 34.41; H, 1.73; N, 16.05. Found: C, 34.75; H, 1.67; N, 15.80.

[Compound]

Name

peroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.FC(F)(F)C(O)=[O:14].OO.CSC>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.69 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC=C1[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Four

[Compound]

|

Name

|

peroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CSC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring 0.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was concentrated at reduced pressure onto silica gel and flash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed (1×3 inches)

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

75% ethyl acetate/hexane (175 mL), 0.589 g (77%) of 2-chloro-3-nitropyridine-N-oxide as an orange solid suitable for use without further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample recrystallized from ethyl acetate/hexane

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=[N+](C=CC=C1[N+](=O)[O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |